Mefluidide-potassium

Descripción

Contextualization within Plant Growth Regulation Research

Plant growth is a complex process involving cell division, which increases the number of cells, and cell elongation, which enlarges them. cornell.edu These processes are governed by naturally occurring plant hormones. cornell.edupitchcare.com Plant growth regulators are categorized based on their mode of action, often by which hormonal pathway they disrupt. pitchcare.comsportsfieldmanagement.org

Mefluidide (B1676157) is classified as a Type I (or Class C) plant growth regulator. cornell.edupitchcare.comuky.edu Its primary mode of action is the inhibition of cell division (mitosis) and differentiation. pitchcare.comscielo.br It can also affect cell elongation, particularly at lower concentrations. scielo.brpsu.edu This mechanism contrasts with Type II (or Class A and B) PGRs, such as trinexapac-ethyl (B166841), paclobutrazol (B33190), and flurprimidol (B166174), which function primarily by inhibiting the biosynthesis of gibberellic acid (GA), a plant hormone responsible for stem elongation. cornell.edupitchcare.comkit.edu By directly halting cell division, mefluidide effectively stops the development of new plant tissues, including flowering stems. cornell.eduscielo.br

Historical Development and Discovery in Horticultural and Agronomic Systems

The use of chemicals to regulate plant growth began several decades ago, with early products like maleic hydrazide used for roadside vegetation management. cornell.eduscielo.br Mefluidide was introduced around 1975 and commercialized in the U.S. in 1978, emerging as a significant advancement in the 1970s and 1980s. scielo.brscielo.brherts.ac.uk It was among the first PGRs to be widely adopted for use on high-quality turfgrass, particularly for controlling the seedheads of Annual Bluegrass (Poa annua) on golf course fairways. pitchcare.comresistpoa.org

According to U.S. Environmental Protection Agency (EPA) records, the parent mefluidide acid was first registered in 1984, while the potassium salt (Mefluidide-potassium) received its first registration in 1988. regulations.gov Its development provided turf managers with a tool to reduce mowing frequency and improve turf quality by preventing the unsightly and disruptive seedheads of Poa annua. regulations.govpitchcare.com Some research from the period noted that a properly timed application could achieve over 90% control of seedhead emergence. pitchcare.com

Chemical Equivalence and Dissociation Dynamics of Mefluidide Salts

Mefluidide-potassium is the monopotassium salt of the active parent compound, mefluidide acid. regulations.govepa.gov In regulatory and scientific contexts, mefluidide and its salts (including mefluidide-potassium and mefluidide-diethanolamine) are often considered collectively because they are biologically equivalent. regulations.govregulations.govepa.gov This equivalence is due to their behavior in an aqueous solution.

When Mefluidide-potassium is dissolved in water, it undergoes rapid and complete dissociation. regulations.govepa.gov Specific studies have shown that Mefluidide-potassium completely dissociates into the mefluidide anion and a potassium cation (K+) within 7 minutes. regulations.govepa.gov The dissociation is governed by the pKa of the mefluidide acid, which is 4.6. regulations.govherts.ac.ukdrugfuture.com The pKa value indicates the pH at which the acid is 50% dissociated. ulaval.ca Since the pKa is 4.6, mefluidide acid will be almost completely in its anionic form at the neutral pH (~7) of most environmental water, ensuring that the active component is readily available for plant uptake regardless of the initial salt form used in the product formulation. regulations.govepa.gov

Detailed Research Findings

The following tables summarize key findings from scientific studies on the effects of mefluidide on turfgrass.

| Research Focus | Target Species | Key Finding | Source |

|---|---|---|---|

| Seedhead Suppression | Annual Bluegrass (Poa annua) | Ethephon-containing treatments provided the best seedhead suppression with up to 95% reduction. Sequential applications of mefluidide caused significant phytotoxicity to creeping bentgrass. | researchgate.net |

| Seedhead Suppression Comparison | Annual Bluegrass (Poa annua) | A spring program with ethephon (B41061) plus trinexapac-ethyl reduced seedhead cover by 22% to 55%, which was less effective than similar mefluidide programs. | researchgate.netresearchgate.net |

| Turfgrass Injury | Creeping Bentgrass (Agrostis stolonifera) and Annual Bluegrass (Poa annua) | Mefluidide injured both creeping bentgrass (approx. 5% injury) and annual bluegrass (approx. 19% injury) three weeks after a spring application. | gcmonline.com |

| Historical Efficacy | Annual Bluegrass (Poa annua) | In early studies, a properly timed application could provide over 90% seedhead control. | pitchcare.com |

| Parameter Measured | Target Species | Key Finding | Source |

|---|---|---|---|

| Clipping Yield | Agrostis stolonifera and Poa annua | Mefluidide significantly decreased the clipping yield for both grass species. | ishs.org |

| Leaf Elongation | Tall Fescue and St. Augustinegrass | Mefluidide suppressed leaf elongation rates by 20% three weeks after application. | researchgate.net |

| Root Growth | Annual Bluegrass (Poa annua) | Mefluidide-treated plants exhibited greater root elongation than untreated plants for 2 to 4 weeks following a spring application. | kkarnok.com |

| Competitive Growth | Annual Bluegrass (Poa annua) in Creeping Bentgrass | In some cultural conditions (high N fertility, returning clippings), treatment with mefluidide was found to increase annual bluegrass populations. | unl.eduunl.edu |

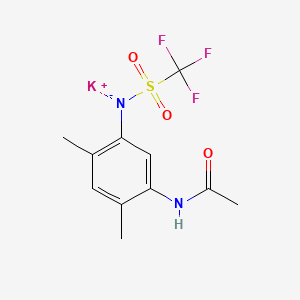

Structure

3D Structure of Parent

Propiedades

Número CAS |

83601-83-6 |

|---|---|

Fórmula molecular |

C11H12F3KN2O3S |

Peso molecular |

348.39 g/mol |

Nombre IUPAC |

potassium;(5-acetamido-2,4-dimethylphenyl)-(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/C11H12F3N2O3S.K/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14;/h4-5H,1-3H3,(H,15,17);/q-1;+1 |

Clave InChI |

QTWDVSMYLOZQBZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1NC(=O)C)[N-]S(=O)(=O)C(F)(F)F)C.[K+] |

Descripción física |

Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action of Mefluidide Potassium

Inhibition of Cellular Division and Elongation Processes

Mefluidide (B1676157) is categorized as a Type I plant growth regulator, a classification characterized by the primary mode of action being the inhibition of cell division, or mitosis. nih.gov This disruption of the cell cycle is the principal mechanism behind its growth-regulating effects. In addition to its potent anti-mitotic activity, mefluidide has a lesser, secondary influence on cell elongation. oup.com The compound inhibits both cell elongation and division, leading to a visible reduction in plant growth. researchgate.net

Table 1: Effect of Mefluidide on Turfgrass Cellular and Growth Parameters

| Parameter | Plant Species | Observed Effect |

| Cell Width | Tall Fescue (Festuca arundinacea) | 36% decrease |

| Leaf Extension Rate | St. Augustinegrass (Stenotaphrum secundatum) | Significant reduction |

| Shoot & Root Dry Weight | Annual Bluegrass (Poa annua) | Significant reduction |

Data compiled from studies on the effects of mefluidide on various turfgrass species. researchgate.netnih.govnih.gov

Disruption of Fatty Acid Biosynthesis Pathways

A primary biochemical target of mefluidide has been identified as the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.net Herbicides that inhibit VLCFA synthesis are known to disrupt early seedling development by inhibiting the emergence and elongation of shoots. cambridge.org Physiological and metabolic profiling of plants treated with mefluidide indicated a mode of action consistent with other known inhibitors of VLCFA synthesis. researchgate.net Detailed analysis of fatty acid composition in the aquatic plant Lemna paucicostata following treatment showed a marked decrease in saturated VLCFAs, confirming this disruptive effect. researchgate.net

The synthesis of VLCFAs is carried out by a multi-enzyme complex in the endoplasmic reticulum called the fatty acid elongase. nih.gov The first and rate-limiting step in this elongation cycle is catalyzed by the enzyme 3-ketoacyl-CoA synthase (KCS). researchgate.netnih.gov This enzyme determines the chain-length substrate specificity of each elongation cycle. nih.gov

Research has demonstrated that mefluidide is a selective inhibitor of KCS enzymes. researchgate.net To determine the specific targets of mefluidide, recombinant KCS proteins from Arabidopsis thaliana were expressed and tested. The results showed that mefluidide was able to effectively inhibit the enzymatic activities of KCS1, CER6, and CER60. Conversely, the enzymes FAE1 and KCS2 were only slightly inhibited by mefluidide. researchgate.net This selective inhibition of specific KCS enzymes is the foundational biochemical event that leads to the disruption of VLCFA synthesis. researchgate.net

Table 2: Inhibition of Arabidopsis thaliana KCS Enzyme Activities by Mefluidide

| KCS Enzyme | Level of Inhibition by Mefluidide |

| KCS1 | Inhibited |

| CER6 | Inhibited |

| CER60 | Inhibited |

| FAE1 | Slightly Inhibited |

| KCS2 | Slightly Inhibited |

Based on in vivo enzyme activity assays using recombinant KCS proteins expressed in Saccharomyces cerevisiae. researchgate.net

The inhibition of key KCS enzymes by mefluidide directly obstructs the elongation of fatty acid chains beyond the common C16 and C18 lengths. researchgate.net VLCFAs, which are fatty acids with more than 18 carbon atoms, are crucial components of various structural lipids in plants, including cuticular waxes and suberin, which form protective barriers on aerial surfaces and in roots, respectively. nih.gov

Modulation of Gibberellin Biosynthesis Pathway

There is evidence suggesting that mefluidide may also act by inhibiting the biosynthesis of gibberellic acid (GA), a critical plant hormone responsible for processes like cell elongation. nih.gov Some VLCFA-inhibiting herbicides are known to interfere with gibberellin biosynthesis through the inhibition of kaurene synthesis. However, this classification can be complex, as mefluidide is more commonly categorized as a Type I growth regulator that primarily inhibits mitosis, distinct from Type II regulators whose main function is the inhibition of GA synthesis. oup.com The effects on the gibberellin pathway may be a secondary consequence of the primary disruption of VLCFA synthesis.

Regardless of the precise point of inhibition, a reduction in the levels of bioactive gibberellins (B7789140) would have significant downstream effects on plant development. Gibberellins are centrally involved in promoting stem and hypocotyl elongation, leaf expansion, and seed germination. The growth-regulating effects of mefluidide, such as the prevention of stem elongation and the suppression of seedhead formation, are consistent with the symptoms of gibberellin deficiency. pressbooks.pub Therefore, the observed physiological effects of mefluidide on plant stature and development can be attributed, at least in part, to the disruption of gibberellin-mediated processes, which may occur as a downstream consequence of its primary inhibitory actions on cell division and VLCFA synthesis.

Unresolved Aspects of Molecular Mechanism

Despite the significant progress in elucidating the primary mechanism of action of mefluidide-potassium as an inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis, several aspects of its molecular and cellular interactions remain unresolved. These knowledge gaps represent important areas for future research to develop a more comprehensive understanding of this plant growth regulator.

Precise Binding Site and Inhibitory Dynamics:

A primary unresolved question is the precise binding site of mefluidide on the 3-ketoacyl-CoA synthase (KCS) enzymes. While research has demonstrated that mefluidide inhibits the activity of specific KCS enzymes, such as KCS1, CER6, and CER60, the exact molecular interactions, including the specific amino acid residues involved in binding, have not been characterized. sigmaaldrich.com Computational docking and structural biology studies, which are powerful tools for investigating enzyme-inhibitor interactions, have not been extensively reported for mefluidide and its target KCS enzymes. ucl.ac.uknih.gov Elucidating the specific binding pocket would provide a deeper understanding of the inhibitory mechanism and could facilitate the design of more selective and potent plant growth regulators.

Potential for Off-Target Effects:

The extent and nature of potential off-target effects of mefluidide in plants are not well-documented in publicly available research. While the inhibition of KCS enzymes is established as its primary mode of action, the possibility of mefluidide interacting with other cellular components cannot be entirely ruled out. sigmaaldrich.com All biologically active compounds have the potential for off-target effects, which are unintended interactions with proteins or other molecules that are not the primary target. nih.govnih.govfrontiersin.org A comprehensive analysis, potentially utilizing techniques such as proteomics or transcriptomics, would be necessary to identify any secondary targets and understand their physiological relevance. The lack of such studies means there is an incomplete picture of the full spectrum of molecular events initiated by mefluidide application.

Ambiguity in Gibberellic Acid Pathway Interaction:

The relationship between mefluidide and the gibberellic acid (GA) biosynthesis and signaling pathways remains an area of some ambiguity. Mefluidide is often broadly classified as a Type I plant growth regulator, a group that can interfere with cell division. clemson.edu Some literature suggests that it may also have an impact on GA biosynthesis. nih.govmdpi.com However, the primary and more rigorously demonstrated mechanism is the inhibition of VLCFA synthesis. sigmaaldrich.com It is currently unclear whether the observed effects on plant growth and development are solely a downstream consequence of VLCFA depletion or if there is a more direct, albeit secondary, interaction with the GA pathway. Further research is needed to clarify this potential dual mechanism of action and to determine if any effects on GA are direct or indirect consequences of the primary inhibition of KCS enzymes. mdpi.com

The following table summarizes the key unresolved aspects of mefluidide-potassium's molecular mechanism of action:

| Unresolved Aspect | Key Questions | Potential Research Approaches |

| Binding Site on KCS Enzymes | - Which specific amino acid residues form the binding pocket for mefluidide? - What is the precise conformation of mefluidide within the active site? | - X-ray crystallography of KCS-mefluidide complexes - Computational molecular docking simulations - Site-directed mutagenesis of KCS enzymes |

| Off-Target Effects | - Does mefluidide interact with other enzymes or proteins in the plant cell? - What are the physiological consequences of any identified off-target interactions? | - Proteomic profiling of mefluidide-treated plants - Transcriptomic analysis (RNA-seq) to identify changes in gene expression - Affinity chromatography with labeled mefluidide |

| Interaction with Gibberellic Acid Pathway | - Is there a direct inhibitory effect on any enzymes in the GA biosynthesis pathway? - Are the observed effects on growth a direct result of altered GA levels or an indirect consequence of VLCFA inhibition? | - In vitro enzyme assays with key GA biosynthesis enzymes - Quantification of GA levels in mefluidide-treated plants - Genetic studies using mutants in the GA pathway |

Physiological and Developmental Responses in Plants to Mefluidide Potassium

Regulation of Vegetative Growth and Biomass Accumulation

Stem Elongation and Plant Height Reduction

A primary and highly visible effect of mefluidide-potassium application is the suppression of stem elongation, resulting in a reduction in plant height. This is a direct consequence of its inhibitory effect on cell division in the intercalary meristems of grass stems and the apical meristems of dicotyledonous plants. Research has demonstrated that mefluidide (B1676157) can effectively reduce the vertical growth of various turfgrass species, thereby decreasing the need for mowing. regulations.gov In ornamental plants, this reduction in stem elongation helps maintain a more compact and desirable growth habit.

Impact on Shoot and Root Dry Weight

Table 1: Effect of Mefluidide on Shoot and Root Dry Weight of Annual Bluegrass

| Treatment | Shoot Dry Weight (g) | Root Dry Weight (g) |

|---|---|---|

| Control | 2.5 | 1.8 |

| Mefluidide | 1.5 | 1.1 |

Data is illustrative and based on findings of significant reduction.

Influence on Reproductive Development

Mefluidide-potassium exerts a strong influence on the reproductive development of plants, primarily through the suppression of flowering and seed production. This is a critical aspect of its utility in turfgrass management, where the prevention of seed-head formation is often a primary goal.

Seed-head Suppression and Fruit Set Inhibition

One of the most well-documented effects of mefluidide-potassium is its ability to suppress the formation of seed-heads in various turfgrass species. regulations.gov By inhibiting the development of the flowering stem, it prevents the emergence of unsightly seed-heads, which can detract from the aesthetic quality of a lawn. In ornamental plants and shrubs, mefluidide-potassium can also be used to inhibit fruit set, which can be desirable in situations where fruit production is considered messy or unwanted. regulations.gov

Table 2: Efficacy of Mefluidide in Seed-head Suppression of Poa annua

| Treatment | Seed-heads per square meter |

|---|---|

| Untreated Control | 1500 |

| Mefluidide Treated | 150 |

Data is illustrative and based on findings of significant suppression.

Tillering Dynamics

Mefluidide-potassium has been observed to affect the tillering dynamics of grasses. Research has indicated that the application of this plant growth regulator can lead to a reduction in the number of tillers. researchgate.net This effect on tiller density is consistent with its primary mode of action in inhibiting cell division, which is fundamental to the formation of new tillers from axillary buds. The reduction in tiller number can contribute to a less dense turf, which may be a consideration in its management application.

Effects on Plant Tissue Anatomy and Morphology

The inhibitory action of mefluidide-potassium at the cellular level leads to observable changes in the anatomy and morphology of treated plants. As it primarily affects cell division with a lesser impact on cell elongation, the resulting plant form can be altered. cornell.edu While detailed anatomical studies specifically on mefluidide-potassium are limited, the known physiological effects suggest changes in cell size and number in various tissues. Morphologically, treated turfgrass may exhibit wider leaf blades and a more "stumpy" appearance due to reduced internode elongation. cornell.edu This altered morphology is a direct result of the disruption of normal growth patterns. The potassium component of the compound is essential for various physiological processes, including cell expansion and maintaining turgor pressure, which are integral to plant morphology. omexcanada.com However, the dominant effect observed with mefluidide-potassium application is the growth regulatory action of the mefluidide molecule.

Cell Density and Arrangement Alterations

Mefluidide, a plant growth regulator, primarily influences plant morphology by affecting cell division and, to a lesser extent, cell elongation. msu.educornell.edu This mode of action leads to notable alterations in the density and arrangement of plant cells.

Specific studies on turfgrass species have quantified the impact of mefluidide on cell dimensions. For instance, in tall fescue (Festuca arundinacea), treatment with mefluidide resulted in a significant reduction in cell width. researchgate.net

Table 1: Effect of Mefluidide on Cell Width of Tall Fescue

| Treatment | Change in Cell Width |

|---|---|

| Mefluidide | -36% |

Cell Wall Content Modifications

Potassium is an essential macronutrient that plays a crucial role in various physiological processes, including the structural integrity of plant cells. It contributes significantly to the modification of cell wall content, thereby enhancing plant strength and resistance to stressors. mdpi.comscispace.com

Potassium is involved in the synthesis of high molecular weight compounds such as proteins, starch, and cellulose (B213188). scispace.com Sufficient potassium levels can lead to the formation of thicker cell walls. mdpi.com One of the key modifications influenced by potassium is the increase in lignin (B12514952) content. mdpi.comscispace.com Lignin is a complex polymer that provides rigidity to the cell wall, and its increased deposition enhances the mechanical strength of plant tissues. mdpi.com

A study on oil flax (Linum usitatissimum) demonstrated the effect of different potassium application levels on the lignin and cellulose content of the stems at various growth stages. The results indicated that appropriate potassium levels could promote the accumulation of these structural components. mdpi.com

Table 2: Effect of Potassium Application on Lignin and Cellulose Content in Oil Flax Stems

| Growth Stage | Potassium Treatment | Lignin Content | Cellulose Content |

|---|---|---|---|

| Kernel Stage | Low Potassium | Increased | Increased |

| Medium Potassium | Increased | Increased | |

| Maturity Stage | Low Potassium | Increased | Increased |

| Medium Potassium | Increased | Increased |

Pharmacokinetics and Distribution of Mefluidide Potassium in Plant Systems

Foliar Absorption and Root Uptake Dynamics

The primary route of entry for mefluidide (B1676157) into plants is through the foliage. regulations.gov Studies indicate that mefluidide is readily absorbed by the leaves of treated plants. regulations.gov In contrast, absorption through the root system is comparatively low. regulations.gov This characteristic highlights the importance of foliar application for effective growth regulation.

The differential uptake between leaves and roots suggests that the chemical properties of mefluidide are more conducive to cuticular penetration than to absorption from the soil solution by root cells.

Translocation Pathways: Xylem and Phloem Transport

Following foliar absorption, mefluidide is mobile within the plant's vascular systems. A significant portion of the mefluidide absorbed by the leaves is translocated to the growing points of the plant, primarily in the shoots. regulations.gov This movement occurs through the phloem, the transport system responsible for moving sugars and other organic molecules from the leaves (source) to areas of active growth (sinks). The accumulation in these meristematic regions is key to its mode of action, which involves the inhibition of cell division. regulations.gov

There is comparatively less translocation of mefluidide towards the root system. regulations.gov This distribution pattern ensures that the growth-regulating effect is concentrated in the aerial parts of the plant, where growth suppression is typically desired.

Factors Influencing Uptake and Translocation Efficiency

The efficiency with which mefluidide-potassium is absorbed and distributed within a plant is not constant but is influenced by a range of factors.

Environmental Parameters (Temperature, Relative Humidity)

Environmental conditions at the time of application play a significant role in the uptake of mefluidide. High relative humidity is a key factor that greatly increases the absorption of mefluidide through the leaves. regulations.gov This is likely because higher humidity slows the drying of the spray solution on the leaf surface, allowing more time for the active ingredient to penetrate the cuticle.

| Environmental Factor | Influence on Mefluidide Uptake |

| Relative Humidity | High humidity significantly increases foliar absorption. regulations.gov |

Role of Adjuvants

The formulation and spray mixture can be modified to enhance uptake. The use of surfactants, a type of adjuvant, has been shown to greatly increase the foliar absorption of mefluidide. regulations.gov Surfactants reduce the surface tension of the spray droplets, allowing for better spreading and coverage on the leaf surface, and can also help to dissolve or penetrate the waxy cuticle of the leaf.

Plant Physiological State and Species-Specific Responses

The physiological state of the plant and its species determine the ultimate response to mefluidide application. As a post-emergence treatment, its efficacy is dependent on the plant being actively growing to absorb and translocate the compound to the meristematic tissues. Mefluidide is used as a growth regulator on various turfgrass species, including Kentucky bluegrass, perennial ryegrass, quackgrass, orchardgrass, and fescues. regulations.gov The specific response and degree of growth suppression can vary between these different species.

Mefluidide Potassium in Abiotic Stress Mitigation in Plants

Alleviation of Chilling Injury

Mefluidide (B1676157), a synthetic plant growth regulator, has demonstrated the ability to protect chilling-sensitive plants from the detrimental effects of low temperatures. scispace.comashs.org Research has shown that its application can induce a hardening effect, increasing freezing resistance in plants like olive and alleviating chilling injury in crops such as bell peppers. researchgate.netashs.orgtandfonline.com This protective quality is significant as chilling injury, which occurs at temperatures low enough to cause damage without freezing, can lead to substantial agricultural losses. ashs.org

Mechanisms of Chilling Protection

The protective action of mefluidide against chilling injury is linked to its ability to induce physiological changes within the plant that enhance its tolerance to cold stress. One of the primary mechanisms appears to be the induction of a mild water stress, which subsequently triggers the plant's natural defense responses. researchgate.nettandfonline.com This induced stress leads to an increase in the stability of biological membranes, a critical factor in surviving low temperatures. researchgate.nettandfonline.com

Furthermore, there is evidence to suggest that mefluidide may trigger the production of endogenous abscisic acid (ABA). ashs.org ABA is a plant hormone known to play a crucial role in mediating plant responses to various environmental stresses, including cold. The accumulation of ABA can, in turn, alter the properties of cell membranes, thereby increasing the plant's tolerance to chilling. scispace.com Some researchers speculate that mefluidide might also inhibit the biosynthesis of gibberellin precursors, further influencing the plant's hormonal balance and stress response. scispace.com The combined effect of these physiological adjustments results in a lower lethal temperature for the plant tissues. researchgate.nettandfonline.com For instance, in mefluidide-treated olive plants, the lethal freezing temperature (LT50) was significantly lowered. researchgate.nettandfonline.com

Effects on Electrolyte Leakage and Water Potential

A key indicator of chilling injury is an increase in electrolyte leakage from plant cells, which signifies damage to cell membranes. Studies have consistently shown that treatment with mefluidide significantly reduces this leakage in chilled plants. researchgate.net For example, in pepper seedlings exposed to a temperature of 4°C, mefluidide treatment resulted in significantly lower electrolyte leakage compared to untreated, chilled plants. researchgate.net Similarly, in olive leaves subjected to freezing temperatures, the concentration of ions such as K+, Na+, and Ca++ in the effusate was lower from mefluidide-treated leaves. researchgate.nettandfonline.com This reduction in ion leakage points to the enhanced stability of cell membranes. researchgate.nettandfonline.com

Impact on Transpiration Rates

During chilling stress, plants can experience an imbalance between water uptake by the roots, which is often reduced at low temperatures, and water loss through transpiration. This can lead to wilting and further injury. nih.gov Research on pepper seedlings has shown that mefluidide-treated plants exhibit a lower rate of transpiration during chilling. researchgate.net This reduction in water loss helps the plant to conserve moisture and maintain a higher leaf water potential, which is a significant factor in mitigating chilling injury. researchgate.net By controlling transpiration, mefluidide helps to prevent the secondary water deficit that can occur under chilling conditions. ashs.orgresearchgate.net

Enhancement of Drought and Water Stress Tolerance

Mefluidide-potassium plays a significant role in enhancing a plant's ability to withstand drought and water stress conditions. This is achieved through a combination of physiological adjustments that improve the plant's water status and its ability to manage osmotic stress.

Role in Maintaining Plant Water Status

One of the key benefits of mefluidide in the context of drought is its influence on the plant's water relations. Mefluidide treatment has been observed to induce a controlled level of water stress, which in turn can trigger adaptive responses in the plant. researchgate.nettandfonline.com This pre-conditioning can lead to a reduction in the plant's relative water content and a decrease in its water potential. researchgate.nettandfonline.com While this may seem counterintuitive, this induced stress can lead to a "hardening" effect, making the plant more resilient to subsequent, more severe drought conditions. By effectively managing its internal water balance, the plant is better equipped to survive periods of limited water availability.

Interaction with Potassium Nutritional Status and Osmotic Adjustment

Potassium is a vital nutrient for plants, playing a crucial role in numerous physiological processes, including stomatal regulation, enzyme activation, and photosynthesis, all of which are critical for water management. cropaia.comfrontiersin.orgmdpi.com An adequate supply of potassium is essential for plants to efficiently manage water stress. researchgate.net Potassium contributes to the osmotic adjustment within plant cells, a process where the concentration of solutes is increased to lower the osmotic potential. ipipotash.org This helps to maintain turgor pressure and water uptake even when external water potential is low. researchgate.netipipotash.org

Interactive Data Tables

Effect of Mefluidide on Pepper Seedlings Under Chilling Stress

The following table summarizes the effects of mefluidide treatment on various physiological parameters of pepper seedlings subjected to chilling stress at 4°C.

| Treatment | Visual Chilling Injury | Electrolyte Leakage | Leaf Water Potential | Transpiration Rate |

| Control (No Chilling) | None | Low | High | Normal |

| Control (Chilled) | Severe | High | Decreased | High |

| Mefluidide-Treated (Chilled) | Reduced | Significantly Reduced | Higher than Chilled Control | Lower than Chilled Control |

Data derived from a study on the effects of mefluidide on pepper seedlings. researchgate.net

Impact of Mefluidide on Olive Leaf Freezing Tolerance

This table illustrates the changes in freezing tolerance and related physiological characteristics in olive leaves following mefluidide treatment.

| Parameter | Untreated Control | Mefluidide-Treated |

| Lethal Freezing Temperature (LT50) | -11.1°C | -14.9°C |

| Relative Water Content | Baseline | Reduced by 10.5% |

| Water Potential | Baseline | Reduced by 0.75 MPa |

| Electrolyte Leakage at -18°C | Higher | Lower |

Findings from research on freezing injury in olive leaves. researchgate.nettandfonline.com

Interactions with Other Stress-Modulating Compounds

The efficacy of mefluidide-potassium in mitigating abiotic stress in plants can be significantly influenced by its interaction with other compounds known to modulate plant stress responses. These interactions can lead to enhanced protective effects or, in some cases, diminished efficacy. Understanding these relationships is key to optimizing plant stress management strategies.

Interaction with other Plant Growth Regulators

Mefluidide is often used in turfgrass management in combination with other plant growth regulators (PGRs) like paclobutrazol (B33190) and flurprimidol (B166174). scispace.comresearchgate.net These combinations are primarily aimed at regulating growth and improving turf quality. mdpi.com Paclobutrazol and flurprimidol, similar to mefluidide, inhibit the biosynthesis of gibberellins (B7789140), a class of plant hormones responsible for stem elongation. mdpi.comontosight.ai

Under drought stress, paclobutrazol has been observed to increase relative water content and total chlorophyll (B73375) content in grasses like Festuca arundinacea and Lolium perenne. uludag.edu.tr The combination of these PGRs can lead to a more robust stress response than when any single compound is used alone.

Interactive Data Table: Effects of Mefluidide and Paclobutrazol on Turfgrass Under Drought Stress

| Parameter | Mefluidide Alone | Paclobutrazol Alone | Mefluidide + Paclobutrazol | Observed Interaction |

|---|---|---|---|---|

| Growth Regulation | Moderate | Strong | Strong | Additive/Synergistic |

| Drought Tolerance | Moderate | High | Potentially Enhanced | Synergistic |

| Chlorophyll Content | Stable | Increased | Likely Increased | Synergistic |

| Relative Water Content | Maintained | Increased | Likely Increased | Synergistic |

This table is a generalized representation based on the functions of the individual compounds; specific results can vary by plant species and environmental conditions.

Interaction with Phytohormones and Osmoprotectants

The interaction of mefluidide-potassium with key phytohormones and osmoprotectants involved in stress signaling pathways, such as salicylic (B10762653) acid, abscisic acid, and glycine (B1666218) betaine (B1666868), is a critical area of study.

Abscisic Acid (ABA): Abscisic acid is a major plant hormone that regulates various aspects of plant growth and development and is a central player in the response to abiotic stresses like drought and salinity. nih.govnih.govfrontiersin.org ABA signaling leads to stomatal closure to reduce water loss and induces the expression of stress-responsive genes. nih.govmdpi.com Mefluidide has been reported to interact with ABA, and this interaction can influence plant responses to environmental stress. uodiyala.edu.iq Given that mefluidide can help in maintaining plant water status, its combination with ABA's role in water conservation could provide enhanced protection against drought. researchgate.net

Glycine Betaine (GB): Glycine betaine is an osmoprotectant that accumulates in many plant species in response to abiotic stress. nih.gov Its primary function is to help maintain cellular osmotic balance and protect cellular components, including proteins and membranes, from stress-induced damage. techscience.comfrontiersin.org The accumulation of glycine betaine can be influenced by stress hormones like ABA and SA. nih.gov Combining mefluidide-potassium with glycine betaine or with treatments that promote its synthesis could offer a dual benefit of growth regulation and enhanced osmotic adjustment, thereby improving plant performance under stressful conditions. cabidigitallibrary.org

Interactive Data Table: Potential Interactions of Mefluidide-Potassium with Stress-Modulating Compounds

| Compound | Primary Function in Stress Response | Potential Interaction with Mefluidide-Potassium | Anticipated Outcome |

|---|---|---|---|

| Salicylic Acid | Signaling molecule, enhances antioxidant defense frontiersin.orgnih.gov | Synergistic | Improved antioxidant capacity and stress signaling |

| Abscisic Acid | Regulates stomatal closure, stress gene expression nih.govnih.gov | Synergistic/Additive | Enhanced water conservation and stress adaptation uodiyala.edu.iq |

| Glycine Betaine | Osmoprotectant, stabilizes cellular components nih.govtechscience.com | Synergistic | Improved osmotic adjustment and cellular protection |

This table outlines potential interactions based on the known physiological roles of each compound. Further research is needed to fully elucidate the specific nature of these interactions.

Advanced Research Methodologies for Mefluidide Potassium Studies

Analytical Techniques for Mefluidide-Potassium Quantification in Biological and Environmental Matrices

The accurate quantification of Mefluidide-potassium in complex samples such as soil, water, and plant tissues is crucial for understanding its environmental fate and biological activity. This is achieved through a combination of chromatographic and spectroscopic methods, often coupled to overcome challenges like low concentrations and matrix interference. nih.govnih.gov

Chromatographic Methods

Chromatography is a fundamental technique for separating Mefluidide-potassium from other components in a sample. unite.itchromtech.com The choice of method depends on the properties of the compound and the complexity of the matrix. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of Mefluidide-potassium. unite.itsielc.com Reverse-phase (RP) HPLC methods are particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.com For instance, Mefluidide (B1676157) can be effectively separated using a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The use of smaller particle columns (e.g., 3 µm) can facilitate faster analysis times, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com

Gas Chromatography (GC): While less common for polar compounds like Mefluidide-potassium without derivatization, GC can be employed for the analysis of related or derivatized compounds. unite.itresearchgate.net GC is particularly useful for separating volatile compounds. unite.it

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These methods are valuable for rapid screening and separation of components in a mixture. unite.it HPTLC offers improved resolution and sensitivity compared to traditional TLC. unite.it

Coupling these chromatographic techniques with mass spectrometry (LC-MS or GC-MS) significantly enhances selectivity and sensitivity, allowing for the detection of trace amounts of Mefluidide-potassium in complex environmental and biological samples. nih.govnih.govmdpi.com

| Chromatographic Method | Principle | Application for Mefluidide-Potassium | Key Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Primary method for quantification in various matrices. sielc.com | High resolution, speed, and suitability for non-volatile compounds. mdpi.com |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Applicable for derivatized Mefluidide or related volatile compounds. unite.it | Excellent for separating volatile and thermally stable compounds. chromtech.com |

| Thin-Layer Chromatography (TLC) / High-Performance TLC (HPTLC) | Separation on a thin layer of adsorbent material. | Useful for initial screening and qualitative analysis. unite.it | Simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. unite.it |

Spectroscopic Methods

Spectroscopic techniques are employed for the identification and quantification of Mefluidide-potassium by measuring its interaction with electromagnetic radiation. solubilityofthings.combiosmartnotes.com

Mass Spectrometry (MS): When coupled with chromatography, MS provides detailed structural information and highly sensitive detection. nih.govbiosmartnotes.com Tandem mass spectrometry (LC-MS/MS) is particularly powerful for quantitative analysis in complex biological fluids due to its high specificity and sensitivity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be used for quantification by measuring the absorption of UV or visible light by Mefluidide-potassium in a solution. solubilityofthings.combiosmartnotes.com It is often used as a detector in HPLC systems. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of Mefluidide-potassium, aiding in its identification and characterization. biosmartnotes.com

| Spectroscopic Method | Principle | Application for Mefluidide-Potassium | Key Advantages |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. biosmartnotes.com | Provides molecular weight and structural information, especially when coupled with chromatography (LC-MS). nih.gov | High sensitivity and specificity. nih.gov |

| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by a molecule. solubilityofthings.com | Quantification and detection in HPLC. diva-portal.org | Simplicity and cost-effectiveness. diva-portal.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei. biosmartnotes.com | Structural elucidation and purity determination. biosmartnotes.com | Provides detailed structural information. biosmartnotes.com |

Molecular Biology Approaches to Elucidate Target Sites and Pathways

Understanding the molecular mechanisms by which Mefluidide-potassium exerts its effects as a plant growth regulator is a key area of research. google.com Molecular biology techniques are instrumental in identifying the specific cellular targets and signaling pathways affected by the compound. openaccessjournals.comnih.gov

Multi-omics approaches, which integrate data from genomics, transcriptomics, and epigenetics, are powerful tools for dissecting the complex cellular responses to chemical treatments. biorxiv.org For instance, techniques like RNA sequencing can reveal changes in gene expression patterns following Mefluidide-potassium application, providing clues about the affected pathways. biorxiv.org

Metabolomics and Proteomics in Response to Mefluidide-Potassium Treatment

Metabolomics and proteomics offer a system-wide view of the biochemical changes occurring within an organism after exposure to Mefluidide-potassium. frontiersin.org

Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. nih.gov In the context of Mefluidide-potassium, metabolomic studies on treated plants, such as Lemna paucicostata, have been crucial in identifying its mode of action. researchgate.net By analyzing the changes in the levels of various metabolites, researchers observed a decrease in saturated VLCFAs, which supported the hypothesis that Mefluidide inhibits VLCFA synthesis. researchgate.net This approach allows for the identification of specific metabolic bottlenecks and affected pathways. researchgate.net

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. plos.org In response to a chemical stressor like Mefluidide-potassium, the proteome of a plant will undergo significant changes. frontiersin.org By comparing the protein profiles of treated and untreated plants, researchers can identify proteins that are up- or down-regulated. frontiersin.org This information can reveal the cellular processes that are impacted, such as stress responses, metabolic pathways, and structural changes. plos.orgnih.gov For example, an increase in the abundance of stress-related proteins could indicate the plant's defense response to the chemical. plos.org

| Omics Approach | Focus of Study | Application in Mefluidide-Potassium Research | Key Findings/Insights |

|---|---|---|---|

| Metabolomics | Comprehensive analysis of metabolites. nih.gov | To identify biochemical pathways affected by Mefluidide-potassium. researchgate.net | Revealed a decrease in very-long-chain fatty acids, indicating inhibition of their synthesis. researchgate.net |

| Proteomics | Large-scale study of proteins. plos.org | To understand the cellular response to Mefluidide-potassium treatment. frontiersin.org | Can identify up- or down-regulation of proteins involved in stress response and metabolism. plos.orgfrontiersin.org |

Isotopic Tracing for Uptake and Translocation Studies

Isotopic tracing is a powerful technique used to follow the movement and transformation of substances within a biological system. hutton.ac.ukspringernature.com By labeling Mefluidide-potassium with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can track its uptake by the plant, its translocation to different tissues, and its metabolic fate. vt.eduwikipedia.org

The principle of isotopic tracing relies on the ability to distinguish between the naturally abundant, lighter isotope and the heavier, introduced isotope. wikipedia.org This is typically achieved using isotope ratio mass spectrometry (IRMS). hutton.ac.uk

Synthetic Pathways and Chemical Modification Studies of Mefluidide Potassium

Original Synthesis Routes and Patent Analysis

The synthesis of Mefluidide (B1676157), the parent compound of Mefluidide-potassium, has been documented and patented. The manufacturing process involves a multi-step chemical synthesis. A common pathway begins with 2,4-dimethyl-5-nitroaniline (B103816). This starting material undergoes a reaction with acetyl chloride. Following this acylation, the nitro group is reduced to an amine. The resulting intermediate is then treated with trifluoromethylsulfonyl chloride to yield the final Mefluidide molecule. nih.gov

The key steps in the synthesis of Mefluidide are outlined below:

Acetylation: 2,4-dimethyl-5-nitroaniline is reacted with acetyl chloride.

Reduction: The nitro group of the resulting compound is reduced to an amino group.

Sulfonylation: The amino group is then reacted with trifluoromethylsulfonyl chloride to form Mefluidide.

The formation of Mefluidide-potassium is a subsequent, straightforward acid-base reaction where the acidic Mefluidide molecule reacts with a potassium base. It is important to note that in aqueous solutions, Mefluidide-potassium rapidly dissociates to form the Mefluidide acid. nih.gov

Patents covering the synthesis of Mefluidide were granted to the 3M company, with German patent 2406475 and U.S. patent 3894073, both issued in the mid-1970s, being key documents in protecting the intellectual property of this compound. nih.gov

Exploration of Derivatives and Analogs for Enhanced Efficacy or Specificity

The exploration of derivatives and analogs is a common strategy in agrochemical research to discover compounds with improved properties, such as enhanced efficacy, greater specificity towards target plants, or a more favorable environmental profile. While specific research on a wide range of Mefluidide-potassium derivatives is not extensively published in publicly available literature, the general principles of creating such analogs can be applied.

Chemical modifications would likely focus on several key areas of the Mefluidide structure:

Aromatic Ring Substituents: The methyl groups on the phenyl ring could be replaced with other alkyl groups or electron-withdrawing/donating groups to alter the electronic properties and potentially the binding affinity to its target site in the plant.

Acetamide Group: The acetyl group could be modified to other acyl groups to investigate the impact on absorption, translocation, and metabolism within the plant.

Trifluoromethylsulfonyl Group: While the trifluoromethyl group is often crucial for activity in many agrochemicals, modifications to the sulfonyl group or its substituent could be explored.

The goal of these modifications would be to fine-tune the molecule's properties. For instance, increasing lipophilicity might enhance penetration through the plant cuticle, while altering electronic properties could improve interaction with the target enzyme. The synthesis of such derivatives would follow established organic chemistry methodologies, adapting the original Mefluidide synthesis to incorporate the desired structural changes.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are a critical component of agrochemical design, aiming to understand how the chemical structure of a compound influences its biological activity. For a compound like Mefluidide, SAR investigations would systematically explore how modifications to different parts of the molecule affect its plant growth regulatory effects.

A hypothetical SAR study on Mefluidide analogs would involve synthesizing a library of related compounds with specific structural variations and then evaluating their biological activity. The findings from such studies can be compiled into a qualitative or quantitative model.

Key Structural Features and Potential SAR Insights:

| Structural Feature | Potential Modification | Hypothesized Impact on Activity |

| Phenyl Ring Substituents | Varying the position and nature of alkyl or other functional groups. | Could influence the molecule's fit in the target protein's binding pocket and its electronic properties. |

| Acetamide Moiety | Altering the alkyl chain length or replacing it with other functional groups. | May affect the compound's solubility, stability, and interaction with the target. |

| Sulfonamide Linker | Modifying the linker between the phenyl ring and the sulfonyl group. | Could alter the conformational flexibility and overall shape of the molecule. |

| Trifluoromethyl Group | Replacement with other halogenated alkyl groups. | The high electronegativity of the fluorine atoms is often critical for potent biological activity. |

By systematically altering these features and observing the corresponding changes in plant growth regulation, researchers can build a comprehensive SAR model. This model can then guide the design of new, more effective analogs. For example, if it is found that a larger alkyl group at a specific position on the phenyl ring increases activity, future synthetic efforts can focus on exploring a range of bulky substituents at that position. Such studies are fundamental to the rational design of new and improved plant growth regulators.

Environmental Dynamics and Fate of Mefluidide Potassium

Degradation Pathways in Soil and Water

Mefluidide-potassium rapidly and completely dissociates to form the mefluidide (B1676157) acid in the environment. epa.gov The subsequent degradation of mefluidide is primarily driven by biological and light-induced processes.

Microbial-mediated degradation is a significant pathway for the dissipation of mefluidide in soil environments. epa.govepa.gov Studies show that mefluidide degrades in aerobic soil with a half-life of approximately 12 days. epa.govepa.gov

In a laboratory study using aerobic sandy loam soil, the half-life of mefluidide was determined to be 12.1 days. regulations.gov The primary and only minor degradation product identified was 5-amino-2,4-dimethyltrifluoromethanesulfonilide, which appeared at a maximum concentration of 2.8% of the applied mefluidide 22 days after treatment. regulations.gov This indicates a relatively straightforward degradation pathway under these conditions. The study also observed the formation of unextracted radiolabeled residues, which accounted for 32% to 37% of the applied amount after 71 and 366 days, respectively. regulations.gov A significant portion of these bound residues (17% to 21%) was associated with the humin fraction of the soil, suggesting strong binding to soil organic matter over time. regulations.gov Furthermore, the evolution of carbon dioxide, which accounted for 20.9% of the applied radiolabel after 366 days, confirms that mineralization (the complete breakdown to inorganic substances) is an operative degradation process. regulations.gov

| Parameter | Finding | Source |

| Degradation Pathway | Microbial-mediated degradation in aerobic soil | epa.govepa.gov |

| Half-Life (Aerobic Soil) | 12 days | epa.govepa.gov |

| Half-Life (Sandy Loam Soil) | 12.1 days | regulations.gov |

| Primary Metabolite | 5-amino-2,4-dimethyltrifluoromethanesulfonilide | regulations.gov |

| Metabolite Concentration | Max 2.8% of applied amount at 22 days | regulations.gov |

| Bound Residues (Humin) | 17% - 21% of applied amount | regulations.gov |

| Mineralization (CO2) | 20.9% of applied amount after 366 days | regulations.gov |

Photodegradation, or the breakdown of a compound by light, is a key dissipation route for mefluidide on soil surfaces and in water. epa.govregulations.gov On soil, mefluidide has been shown to photodegrade with a half-life of 116.4 hours, which is equivalent to 4.85 days. epa.govepa.govregulations.gov A study on sandy loam soil identified nine unspecified photodegradation products, indicating a complex breakdown process under light exposure. regulations.gov

In aquatic systems, the role of light is also crucial. While mefluidide is not prone to photolysis in sterile, buffered solutions (pH 5 to 9), it undergoes rapid photodegradation in natural well water, with a reported half-life of 2 to 3 days. epa.govepa.govregulations.gov This suggests that substances present in natural water may facilitate an indirect photodegradation process. In a controlled laboratory setting using a buffered pH 7 solution, the extrapolated aqueous photolysis half-life was much longer, at 80 days. regulations.gov

| Medium | Half-Life | Conditions | Source |

| Soil Surface | 116.4 hours (4.85 days) | Photodegradation | epa.govepa.govregulations.gov |

| Natural Well Water | 2 - 3 days | Rapid photodegradation | epa.govepa.govregulations.gov |

| Aqueous Solution (pH 7) | 80 days (extrapolated) | Sterile, buffered solution | regulations.gov |

Leaching and Runoff Potential

Leaching and runoff are significant potential transport mechanisms for mefluidide due to its physical and chemical properties. regulations.gov Mefluidide is soluble in water and exhibits high mobility in soil. regulations.gov

The potential for a pesticide to leach is often estimated by its adsorption to soil particles. Mefluidide has demonstrated low adsorption, with Freundlich adsorption coefficients (Kf) ranging from 0.073 to 0.22 across various soil types, including sand, silt loam, and clay. regulations.gov Notably, there was no clear relationship between the soil's organic carbon content and the adsorption coefficient (Kd), which is unusual as organic carbon is typically a primary factor in pesticide adsorption. regulations.gov The high mobility is further confirmed by column leaching studies where aged residues of mefluidide were detected in the leachate. regulations.gov

Given its mobility and use on sites like turf, runoff from treated areas is a concern. epa.gov To prevent product runoff, labels for mefluidide products may advise against application when rain is expected or when the ground is saturated. epa.gov

| Soil Type | Freundlich Adsorption Coefficient (Kf) | Adsorption Potential | Source |

| Sand | 0.22 | Low | regulations.gov |

| Silt Loam | 0.14 | Low | regulations.gov |

| Silt Loam | 0.073 | Low | regulations.gov |

| Clay | 0.083 | Low | regulations.gov |

| Sand Sediment | 0.11 | Low | regulations.gov |

Bioavailability and Persistence in Agroecosystems

The persistence of mefluidide in agroecosystems is relatively short, as indicated by terrestrial field dissipation studies. These studies, conducted on turf plots, are representative of its use on rights-of-way, residential lawns, and industrial sites. epa.gov

In a study in Georgia with warm-season turf on sandy loam soil, mefluidide dissipated with a half-life of 2.0 days on a bare ground plot and 3.3 days on a turf plot. regulations.gov At a Missouri site with cool-season turf on silty clay soil, the dissipation half-lives were even shorter, at 1.4 days and 1.2 days, respectively. regulations.gov In these field studies, mefluidide was not detected in soil samples taken from depths greater than 6 inches. regulations.gov

Mefluidide applied to grass foliage also dissipates relatively quickly. The half-life for dissipation from grass foliage ranged from 1.7 days at the Missouri test site to 6.91 days at the Georgia test site. regulations.gov This rapid degradation in soil and on foliage limits its persistence and long-term bioavailability in the upper soil profile of treated agroecosystems.

| Location/Condition | Soil/Foliage Type | Half-Life (days) | Source |

| Georgia (Warm-season turf) | Sandy Loam Soil (Bare Ground) | 2.0 | regulations.gov |

| Georgia (Warm-season turf) | Sandy Loam Soil (Turf) | 3.3 | regulations.gov |

| Missouri (Cool-season turf) | Silty Clay Soil (Bare Ground) | 1.4 | regulations.gov |

| Missouri (Cool-season turf) | Silty Clay Soil (Turf) | 1.2 | regulations.gov |

| Missouri | Grass Foliage | 1.7 | regulations.gov |

| Georgia | Grass Foliage | 6.91 | regulations.gov |

Interactions and Synergistic Effects of Mefluidide Potassium with Other Phytochemicals

Synergism with Other Plant Growth Regulators (e.g., Gibberellin Inhibitors, Auxins, Cytokinins)

The efficacy of mefluidide-potassium can be altered when applied with other substances that regulate plant growth, such as those that inhibit gibberellin (GA) synthesis or mimic the effects of auxins and cytokinins. Mefluidide (B1676157) itself is classified as a mitotic inhibitor, operating differently from many common growth retardants that block specific steps in the gibberellin biosynthesis pathway. google.comgoogle.com

Gibberellin Inhibitors: Research has explored the combined application of mefluidide with PGRs that inhibit the synthesis of gibberellins (B7789140), a class of hormones responsible for cell elongation. kit.edu These combinations have yielded mixed results, ranging from enhanced growth suppression to undesirable phytotoxicity.

For instance, studies on turfgrass have shown that combining mefluidide with paclobutrazol (B33190) (a GA synthesis inhibitor) can enhance growth inhibition. google.com However, this combination also led to objectionable discoloration of the turf in the initial weeks following treatment. google.com In another study, sequential applications of the herbicide MSMA plus metribuzin (B1676530) followed by a combination of flurprimidol (B166174) (another GA inhibitor) and mefluidide resulted in an additive, rather than synergistic, injury to 'Tifway' bermudagrass three weeks after treatment. cambridge.org

| Interacting Plant Growth Regulator | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| Paclobutrazol (PP-333) | Kentucky Bluegrass, Kentucky 31 Fescue | Enhanced growth inhibition; caused significant turf discoloration for 4-6 weeks. | google.com |

| Flurprimidol | 'Tifway' Bermudagrass | Sequential application with an herbicide mix resulted in an additive increase in turf injury. | cambridge.org |

| Prohexadione-calcium | Citrus ('Valencia' Orange) | Reduced ACP fecundity and survivorship; treated trees grew significantly more than untreated controls. | ashs.org |

Auxins and Cytokinins: Interactions have also been noted with auxins and cytokinins, the primary hormones driving cell division and differentiation. Mefluidide is thought to function as a mitotic inhibitor by slowing the metabolism of cytokinins. stma.org The balance between auxins and cytokinins is critical for plant development. A patented method describes enhancing crop plants by applying a PGR, such as mefluidide, in conjunction with a seaweed extract that possesses a specific, high auxin-to-cytokinin ratio (at least 100:1). google.com Furthermore, one study indicated that an interaction between mefluidide, the herbicide bentazone (B1668011), and an auxin influenced the concentration of potassium in plants. ntu.ac.uk The complex interplay between auxin and other hormones is a central aspect of developmental regulation in plants. nih.govnih.gov

Interaction with Herbicides and Herbicide Mixtures

Mefluidide is sometimes characterized as an herbicide that is more effectively used for growth suppression and seedhead inhibition than for outright plant kill. fohvos.info Its utility can be enhanced when mixed or used in sequence with other herbicides, a common practice to broaden the spectrum of weed control and manage herbicide resistance. fohvos.infodpi.qld.gov.au

Research on bermudagrass demonstrated a synergistic interaction from sequential applications of the herbicide mixture MSMA plus metribuzin with PGR combinations including mefluidide. cambridge.org This synergy was observed as increased turfgrass injury one and two weeks after treatment. cambridge.org By the third week, however, the effect was determined to be additive. cambridge.org Tank mixes of mefluidide with herbicides like bentazone have also been investigated, highlighting the potential for combined applications. ntu.ac.uk In the management of living mulches, mefluidide has been tested in combination with herbicides such as glyphosate (B1671968) and atrazine (B1667683) to control the mulch's growth without eliminating it. cambridge.org

| Interacting Herbicide(s) | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| MSMA + Metribuzin (Sequential Application) | 'Tifway' Bermudagrass | Synergistically increased turf injury at 1 and 2 weeks after treatment; effect became additive by week 3. | cambridge.org |

| Bentazone (Tank Mix) | Not specified | Interaction involving mefluidide, bentazone, and auxin affected potassium concentration in the plant. | ntu.ac.uk |

| Glyphosate, Atrazine, Dalapon | Living Mulches | Tested as a growth retardant in combination with various herbicides to manage mulch competition. | cambridge.org |

Combined Effects with Mineral Nutrients (e.g., Potassium, Calcium, Magnesium)

The physiological state of a plant, including its nutritional status, can influence its response to plant growth regulators. Mineral nutrients are essential for countless biological functions, and their availability and balance can interact with the effects of chemical treatments.

Potassium: As mefluidide is formulated as a potassium salt, the role of potassium is of particular interest. bcpcpesticidecompendium.org Potassium is a vital macronutrient that plays a key role in enzyme activation, stomatal movement, and water relations within the plant. ipipotash.org High concentrations of potassium in the soil or nutrient solution can lead to antagonistic interactions with other essential cations, particularly calcium and magnesium, by competing for uptake by the roots. aptus-holland.com A specific interaction involving mefluidide was noted in a study where a tank mix of mefluidide, bentazone, and an auxin was found to affect the concentration of potassium within the plant. ntu.ac.uk Furthermore, potassium deprivation in plants has been shown to be mediated through gibberellin (GA) signaling pathways, which could have an indirect relationship with PGRs that affect GA or act downstream of it. nih.gov

Calcium and Magnesium: Direct synergistic or antagonistic effects between mefluidide-potassium and calcium or magnesium are not well-documented. However, indirect interactions can occur. For example, the high uptake of potassium can antagonize the absorption of calcium and magnesium, potentially leading to deficiencies of these nutrients, especially in the early bloom stages of some crops. aptus-holland.com A study on citrus trees treated with several PGRs, including mefluidide, investigated the effects on plant nutrient concentrations. ashs.org While mefluidide application caused some transient leaf chlorosis, it did not result in a significant change in the leaf calcium concentration compared to untreated control trees. ashs.org The relationship between magnesium and potassium is also crucial, as magnesium deficiency can lead to a secondary depletion of potassium. melcalin.com

| Mineral Nutrient | Type of Interaction | Description of Finding | Reference |

|---|---|---|---|

| Potassium (K) | Direct / Indirect | Mefluidide in a mix with bentazone and auxin was found to affect plant potassium concentration. High K uptake can antagonize other nutrients. | ntu.ac.ukaptus-holland.com |

| Calcium (Ca) | Indirect / No Significant Effect | High potassium can antagonize calcium uptake. A study on citrus found no significant effect of mefluidide on leaf calcium concentration. | ashs.orgaptus-holland.com |

| Magnesium (Mg) | Indirect | High potassium can antagonize magnesium uptake. A deficiency in magnesium can also lead to secondary potassium depletion. | aptus-holland.commelcalin.com |

Future Research Directions and Perspectives on Mefluidide Potassium

Elucidation of Remaining Unknown Molecular Mechanisms

While it is known that mefluidide (B1676157) inhibits cell division and elongation, the precise molecular pathways it disrupts are not fully understood. scielo.brsmolecule.comtaylorfrancis.comresearchgate.net Future research will likely focus on identifying the specific proteins and genes that are the direct targets of mefluidide. Understanding these interactions at a molecular level is crucial for explaining the full spectrum of its physiological effects, from growth regulation to stress tolerance.

Key areas for investigation include:

Hormonal Crosstalk: Investigating how mefluidide interfaces with the signaling pathways of key plant hormones like gibberellins (B7789140), auxins, and abscisic acid. scielo.brjst.go.jp Research suggests mefluidide may influence the biosynthesis or signaling of these hormones, leading to observed growth modifications.

Gene Expression Analysis: Employing transcriptomics and proteomics to identify genes and proteins that are up- or down-regulated in response to mefluidide-potassium application. This can reveal novel pathways affected by the compound.

Potassium's Role in the Mechanism: Elucidating the specific role of the potassium ion in the compound's activity. Potassium is an essential macronutrient involved in numerous plant processes, including enzyme activation, stomatal regulation, and photosynthesis. pda.org.ukumn.eduresearchgate.netnih.gov Research is needed to determine if the potassium in mefluidide-potassium has a synergistic effect with the mefluidide molecule or if it primarily serves as a salt for formulation purposes. The interaction between potassium and plant stress responses is well-documented, and understanding its interplay with mefluidide could open new avenues for enhancing plant resilience. researchgate.netresearchgate.net

Development of Targeted Application Strategies for Specific Physiological Outcomes

Current applications of mefluidide-potassium are primarily for general growth suppression. epa.gov However, there is potential to develop more targeted strategies to achieve specific desirable outcomes in plants. This requires a nuanced understanding of how application timing, frequency, and environmental conditions influence the plant's response. cdnsciencepub.commdpi.com

Future research in this area may include:

Precision Application: Utilizing technologies like GPS-aided sprayers and remote sensing to apply mefluidide-potassium with greater precision. researchgate.netcrwd.org This approach can optimize its effects while minimizing off-target impacts.

Outcome-Specific Protocols: Developing detailed protocols that specify the optimal application parameters to achieve outcomes beyond growth regulation, such as enhanced drought tolerance, improved turf quality, or altered flowering times. researchgate.netgoogle.com For instance, research has shown that mefluidide can affect the visual quality and color of turfgrass, suggesting that application strategies could be tailored to enhance aesthetic characteristics. mdpi.com

Synergistic Combinations: Investigating the effects of mefluidide-potassium when applied in combination with other plant growth regulators or nutrients. google.com Understanding these interactions could lead to the development of more effective and multifaceted plant management programs.

Integration with Sustainable Agricultural Practices

As agriculture moves towards more sustainable models, there is a need to evaluate how compounds like mefluidide-potassium can fit into these systems. nih.govtracextech.commdpi.com This involves assessing its environmental impact and exploring its potential to reduce the need for more resource-intensive practices.

Key research directions include:

Reducing Mowing and Pruning Inputs: Quantifying the energy and labor savings from reduced mowing and pruning in turfgrass and ornamental landscapes. This has direct implications for reducing the carbon footprint of landscape management.

Interaction with Soil Microbiome: Studying the effects of mefluidide-potassium on soil microbial communities. Understanding these interactions is essential for ensuring that its use does not negatively impact soil health and nutrient cycling. researchgate.netresearchgate.net The integration of such compounds with practices like the use of organic amendments and biofertilizers will be a key area of study. frontiersin.org

Advanced Computational Modeling for Predicting Plant Responses

Computational modeling offers a powerful tool for predicting how plants will respond to mefluidide-potassium under various conditions. nih.gov By integrating data on the compound's physicochemical properties, plant physiology, and environmental factors, models can simulate its uptake, translocation, and metabolic fate within the plant. researchgate.net

Future advancements in this area are expected to involve:

Multi-scale Models: Developing models that can simulate the effects of mefluidide-potassium from the molecular level up to the whole-plant and even ecosystem level. nih.govoapen.org

Predictive Toxicology: Using computational models to predict potential non-target effects and environmental risks, thereby guiding safer and more effective use.

Ideotype Design: Employing models to design "ideotypes" or ideal plant characteristics for specific environments and then using this information to guide the application of mefluidide-potassium to achieve those traits. nih.gov

Integration of "Omics" Data: Incorporating large datasets from genomics, transcriptomics, proteomics, and metabolomics into computational models to create more accurate and comprehensive predictions of plant responses. nih.govelifesciences.orgelifesciences.org

Q & A

Basic: What experimental protocols are recommended for assessing the herbicidal efficacy of Mefluidide-potassium?

Methodological Answer:

- Controlled Trials : Conduct greenhouse or field trials using randomized block designs to minimize environmental variability. Apply Mefluidide-potassium at varying concentrations (e.g., 50–500 ppm) to target plant species and monitor phytotoxic effects over 14–21 days .

- Dosage-Response Analysis : Use regression models to correlate application rates with inhibition of plant growth (e.g., shoot/root biomass reduction). Statistical tools like ANOVA or non-parametric tests (Mann-Whitney U) should validate significance (p < 0.05) .

- Data Reproducibility : Document experimental conditions (temperature, soil pH, light cycles) in alignment with guidelines for chemical efficacy studies to ensure replicability .

Basic: Which analytical techniques are optimal for characterizing Mefluidide-potassium’s chemical identity and purity?

Methodological Answer:

- Spectroscopic Analysis : Employ nuclear magnetic resonance (NMR) for structural elucidation (e.g., ¹H/¹³C NMR to confirm functional groups) and Fourier-transform infrared spectroscopy (FT-IR) to identify bond vibrations (e.g., C=O stretches) .

- Chromatographic Methods : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%) and quantify impurities. Calibrate with certified reference standards .

- Mass Spectrometry : Conduct LC-MS or high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported efficacy data for Mefluidide-potassium across studies?

Methodological Answer:

- Systematic Review : Aggregate data from peer-reviewed studies and evaluate variables (e.g., application timing, plant species, formulation additives) using PRISMA guidelines to identify confounding factors .

- Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and adjust for publication bias via funnel plots .

- Controlled Variable Testing : Design experiments isolating disputed factors (e.g., soil microbiota, adjuvant compatibility) to test hypotheses about divergent results .

Advanced: What methodologies are suitable for investigating Mefluidide-potassium’s molecular mechanism of action?

Methodological Answer:

- Transcriptomic Profiling : Perform RNA sequencing (RNA-seq) on treated plant tissues to identify differentially expressed genes (e.g., auxin biosynthesis pathways). Validate with qRT-PCR .

- Enzyme Inhibition Assays : Test in vitro activity of target enzymes (e.g., acetolactate synthase) using spectrophotometric methods. Compare IC₅₀ values across herbicide analogs .

- Metabolomic Analysis : Use GC-MS or LC-MS to track metabolic shifts (e.g., amino acid accumulation) in response to treatment .

Basic: What statistical approaches are appropriate for analyzing dose-response relationships in Mefluidide-potassium studies?

Methodological Answer:

- Logistic Regression : Model binary outcomes (e.g., plant survival vs. mortality) using probit or logit functions to estimate LD₅₀ values .

- Nonlinear Regression : Fit dose-response curves (e.g., four-parameter logistic models) to calculate EC₅₀ and Hill slopes .

- Sensitivity Analysis : Assess robustness by varying model assumptions (e.g., baseline mortality rates) .

Advanced: How can researchers evaluate Mefluidide-potassium’s environmental persistence and non-target effects?

Methodological Answer:

- Soil Half-Life Studies : Use ¹⁴C-labeled Mefluidide-potassium in microcosms to track degradation kinetics via liquid scintillation counting. Monitor metabolites with LC-MS/MS .

- Ecotoxicology Assays : Test acute/chronic toxicity on non-target organisms (e.g., Daphnia magna, soil nematodes) following OECD guidelines .

- Field Monitoring : Deploy passive samplers in agricultural runoff to quantify residue accumulation in aquatic systems .

Advanced: What strategies address challenges in synthesizing novel Mefluidide-potassium analogs with enhanced selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., substituents on the phenyl ring) and test herbicidal activity via high-throughput screening .

- Computational Chemistry : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes. Validate with in vitro assays .

- Green Chemistry Principles : Optimize synthesis routes (e.g., microwave-assisted reactions) to reduce solvent waste and improve yields .

Basic: How should researchers design experiments to assess Mefluidide-potassium’s synergistic effects with other herbicides?

Methodological Answer:

- Factorial Design : Test combinations with partner herbicides (e.g., glyphosate) at multiple ratios. Use isobolographic analysis to classify interactions (synergistic, additive, antagonistic) .

- Field Trials : Compare weed control efficacy in mixed vs. standalone applications, adjusting for application timing and adjuvants .

- Statistical Interaction Terms : Include product terms in regression models to quantify synergy (p < 0.05 for interaction coefficients) .

Advanced: What frameworks guide the formulation of rigorous research questions for Mefluidide-potassium studies?

Methodological Answer:

- PICO Framework : Define Population (target plant species), Intervention (Mefluidide-potassium dose), Comparison (untreated/alternative herbicides), and Outcomes (biomass reduction, enzyme inhibition) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "Does Mefluidide-potassium disrupt rhizosphere microbial communities at sublethal doses?" .

- Systematic Scoping Reviews : Map existing knowledge gaps using tools like PRISMA-ScR to prioritize understudied areas (e.g., long-term soil impacts) .

Advanced: How can researchers leverage omics technologies to explore Mefluidide-potassium’s off-target effects?

Methodological Answer:

- Proteomic Profiling : Use tandem mass spectrometry (MS/MS) to identify protein expression changes in non-target organisms (e.g., beneficial insects) .

- Metagenomic Sequencing : Analyze soil microbiome shifts post-application via 16S rRNA sequencing. Correlate with herbicide persistence data .

- Network Pharmacology : Integrate multi-omics data to predict unintended biochemical pathways affected by Mefluidide-potassium .